11-Oxomogroside IIA2

Description

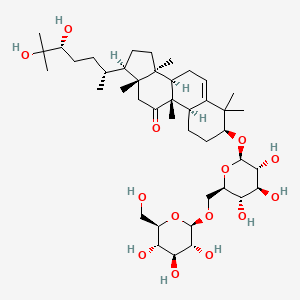

11-Oxomogroside IIA2 (CAS: 2170761-37-0) is a triterpene glycoside derived from the fruit of Siraitia grosvenorii (monk fruit). Its molecular formula is C₄₂H₇₀O₁₄, with a molecular weight of 799.00 g/mol . Structurally, it features an 11-oxo group (a ketone at carbon-11) and two glucose units attached to the mogrol aglycone .

Properties

Molecular Formula |

C42H70O14 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |

InChI Key |

HDNXQUYFKKXCTG-BQDAFXFRSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glycosylation of Mogroside Precursors

The most efficient method involves UGT94-289-3 enzyme catalysis, which converts mogroside III into oxidized derivatives like 11-Oxomogroside IIA2. Key parameters include:

| Parameter | Value |

|---|---|

| Substrate | Mogroside III (0.5 mM) |

| Enzyme | UGT94-289-3 (10 µg) |

| Buffer | 50 mM PBS (pH 6.5) |

| Temperature | 45°C |

| Incubation Time | 12 hours |

| Conversion Yield | ~95% total mogrosides |

This system promotes regioselective oxidation at the C-11 position, with mogroside III’s glucose moieties serving as glycosylation sites. Post-catalysis, the product is purified via n-BuOH partitioning and MeOH/H₂O phase separation.

Chemical Modification via Dehydrogenation

This compound can be derived from mogroside IIA2 through controlled dehydrogenation. The process involves:

- Substrate : Mogroside IIA2 (isolated from Siraitia grosvenorii extracts)

- Reagents : NAD⁺-dependent dehydrogenases or mild oxidizing agents

- Conditions :

MS/MS fragmentation patterns (m/z 843.47 [M + HCOOH − H]⁻) confirm the introduction of a ketone group at C-11. The reaction yield depends on substrate purity and enzyme specificity.

Natural Extraction and Isolation

While less efficient, this compound can be isolated from post-ripened Siraitia grosvenorii fruits using:

- Solvent System : Methanol/water (80:20, v/v)

- Partitioning : Sequential n-hexane, EtOAc, and n-BuOH extractions

- Chromatography :

Identified metabolites are quantified via extracted ion chromatography (EIC) with reference to standard curves.

Biotechnological Synthesis

Emerging approaches utilize engineered yeast strains expressing cucurbitadienol synthase (CDS) and cytochrome P450 oxidases to biosynthesize mogrol precursors, which are subsequently glycosylated in vitro. This method remains experimental for this compound but shows promise for scalable production.

Data Summary: Key Analytical Signatures

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside IIA2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of mogrosides with altered functional groups, enhancing their biological activity and stability.

Scientific Research Applications

While the search results offer information on mogrosides and their derivatives, there is no specific information about "11-Oxomogroside IIA2." However, the search results do provide information on the applications of other mogrosides, which may be relevant.

Mogrosides: Types and Activities

Mogrosides are a class of compounds found in Siraitia grosvenorii (monk fruit), known for their sweet taste and potential health benefits . Some mogrosides and their corresponding pharmacological activities include :

- Mogrol: Neuroprotective properties, inhibits inflammatory mediators and adipocyte differentiation, and has inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IA (Mogroside IA1): Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IE (Mogroside IE1): Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IIA1: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IIE: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IIB: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside III: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- Mogroside IIIA1: No listed pharmacological activity in the provided table.

- 11-Oxomogrol: Exhibits inhibitory effects against the Epstein–Barr virus early antigen and protects cultured neurons .

- 11-Oxomogroside IA1 (11-Oxomogroside A1): Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- 11-Oxomogroside IE1: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- 11-Oxomogroside IIA1: Exhibits inhibitory effects against the Epstein–Barr virus early antigen.

- 11-Oxomogroside IIE: No listed pharmacological activity in the provided table.

- 11-Oxomogroside III: No listed pharmacological activity in the provided table.

Mogroside V

Mogroside V can be screened and identified as the β2-AR-targeted bioactive compounds . Mogroside V also shows promise as a prebiotic, potentially benefiting human health through interactions with gut microbiota . It is a potent scavenger of peroxide radicals . After administration of Siraitia grosvenorii extract, Mogroside V displayed a time to reach peak plasma concentrations of 45 minutes, a relatively low elimination of 138.5 minutes, and high bioavailability, suggesting good druggability for treating β2-AR-mediated respiratory ailments like asthma .

Mechanism of Action

The mechanism of action of 11-Oxomogroside IIA2 involves its interaction with various molecular targets and pathways:

Antioxidation: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Blood Glucose Modulation: It enhances insulin sensitivity and regulates glucose metabolism by modulating key enzymes involved in glucose homeostasis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

Key structural variations among 11-Oxomogroside IIA2 and related compounds include:

Table 1: Structural Comparison of this compound and Key Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Modifications |

|---|---|---|---|---|

| This compound | 2170761-37-0 | C₄₂H₇₀O₁₄ | 799.00 | 11-oxo, two glucose units |

| Mogroside IIA2 | 88901-45-5 | C₄₂H₇₂O₁₄ | 801.02 | No oxidation at C11 |

| Mogroside V | 88901-36-6 | C₆₀H₁₀₂O₂₉ | 1287.43 | Five glucose units, no oxidation |

| 11-Oxomogroside IIE | 918972-06-2 | C₄₂H₇₀O₁₄ | 799.00 | 11-oxo, different sugar linkage |

| Siamenoside I | 126105-12-4 | C₄₂H₇₂O₁₄ | 801.02 | No oxidation, distinct glycosylation |

Functional Differences

Bioactivity

- Antiviral Activity: Mogroside V and IVE inhibit Epstein-Barr virus early antigen (EBV-EA) by suppressing viral replication .

- Antioxidant Effects : this compound is implicated in scavenging reactive oxygen species (ROS), comparable to mogroside IIIE and IIA2 .

- Taste Profile : The 11-oxo group correlates with bitterness or tastelessness (e.g., 11-Oxomogroside IIE is bitter, while mogroside V is 300× sweeter than sucrose) .

Metabolism

- This compound is a metabolite of higher mogrosides like mogroside V and siamenoside I, formed via deglycosylation by intestinal microbiota .

- In contrast, non-oxidized mogrosides (e.g., mogroside IIA2) undergo different metabolic pathways, often retaining more sugar units .

Research Implications and Gaps

- Pharmacokinetics : The reduced glycosylation of this compound may improve bioavailability compared to mogroside V, but in vivo studies are lacking .

- Synergistic Effects: Combinations of oxidized and non-oxidized mogrosides (e.g., IIA2 + mogroside V) could enhance therapeutic outcomes, particularly in antiviral or anticancer applications .

- Analytical Challenges : Quantifying this compound requires advanced methods like HPLC-ESI-IT-TOF-MSⁿ, as seen in studies of similar compounds .

Biological Activity

11-Oxomogroside IIA2 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

- Chemical Name : this compound

- CAS Number : 2170761-37-0

- Molecular Formula : C42H72O14

- Molecular Weight : 801.013 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 914.2 ± 65.0 °C at 760 mmHg

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| This compound | 15 |

| Vitamin C | 50 |

| Quercetin | 30 |

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines.

Antidiabetic Properties

Studies have demonstrated that this compound can enhance insulin sensitivity and lower blood glucose levels, suggesting its utility in managing diabetes.

Case Study: Antidiabetic Effects

A clinical study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to the control group. The compound improved glucose tolerance and reduced HbA1c levels.

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and liver cancer. It induces apoptosis in cancer cells through multiple pathways.

Table 2: Anticancer Activity Summary

| Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 20 | Apoptosis induction |

| Liver Cancer | 25 | Cell cycle arrest |

| Colon Cancer | 30 | Inhibition of angiogenesis |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Nrf2 Pathway Activation : Enhances antioxidant defense mechanisms.

- NF-kB Inhibition : Reduces inflammation by blocking pro-inflammatory cytokine production.

- AMPK Activation : Improves glucose metabolism and insulin sensitivity.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.